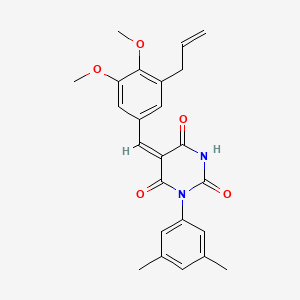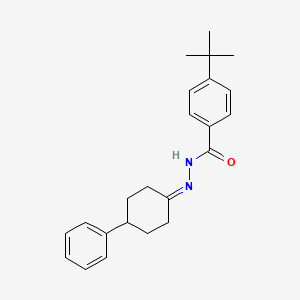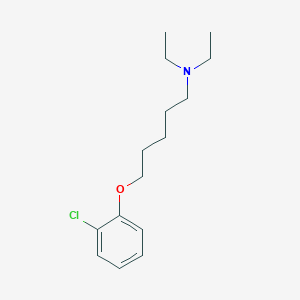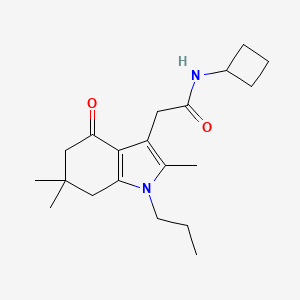
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of 1,3,4-oxadiazole and quinoline, which are known for their biological activities.
Mécanisme D'action
The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. The compound has been reported to inhibit the growth of bacteria by interfering with the synthesis of their cell walls. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has been reported to interact with DNA and RNA, which may contribute to its biological activities.
Biochemical and Physiological Effects:
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may contribute to the compound's potential use in the treatment of Alzheimer's disease. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been reported to exhibit antioxidant activity, which may contribute to its potential use in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate in lab experiments include its potential biological activities, which make it a promising candidate for drug development. The compound is relatively easy to synthesize, and its purity and yield can be optimized by adjusting the reaction conditions. However, there are also some limitations to using this compound in lab experiments. The compound's mechanism of action is not fully understood, which makes it difficult to predict its biological activities. In addition, the compound's potential toxicity and side effects need to be evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate. One direction is to further investigate the compound's mechanism of action and its interactions with various enzymes and proteins. This may lead to the development of more potent and selective analogs of the compound. Another direction is to evaluate the compound's potential use in the treatment of other diseases such as tuberculosis and viral infections. The compound's fluorescent properties may also be further studied for its use as a biosensor or imaging agent. Finally, the compound's potential toxicity and side effects need to be evaluated in animal models before it can be considered for clinical trials.
Méthodes De Synthèse
The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with (5-phenyl-1,3,4-oxadiazol-2-yl)methanol in the presence of a base such as triethylamine to yield the final product. The synthesis of this compound has been reported in various research articles, and the yield and purity of the product depend on the reaction conditions.
Applications De Recherche Scientifique
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenyl-4-quinolinecarboxylate has been extensively studied for its potential applications in various fields. The compound has been reported to exhibit antimicrobial, anticancer, antitubercular, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and as a fluorescent probe for detecting metal ions. The compound has been evaluated for its activity against various microorganisms such as bacteria, fungi, and viruses, and has shown promising results. In addition, it has been studied for its cytotoxic activity against various cancer cell lines, and has shown potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3/c29-25(30-16-23-27-28-24(31-23)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)26-21-14-8-7-13-19(20)21/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXOVBKPFSZUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC4=NN=C(O4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide]](/img/structure/B5174472.png)

![1-[4-(benzyloxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5174494.png)

![3-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5174510.png)
![4-(3,5-dichlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5174522.png)
![methyl N-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B5174526.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5174532.png)

![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5174561.png)
![2-[5-(3-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrochloride](/img/structure/B5174580.png)
![N,N'-1,2-cyclohexanediylbisbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5174582.png)